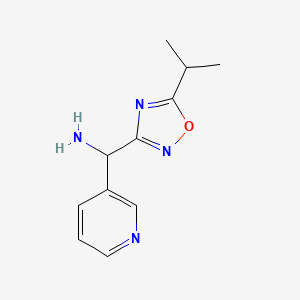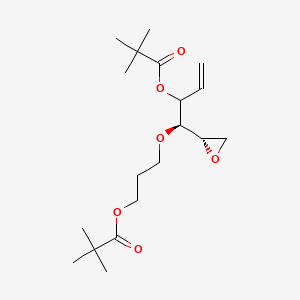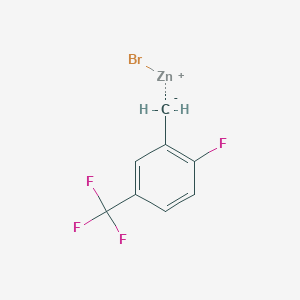
(2-Fluoro-5-(trifluoromethyl)benZyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-fluoro-5-(trifluoromethyl)benzyl) bromide with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(2-fluoro-5-(trifluoromethyl)benzyl) bromide+Zn→(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-purity zinc and rigorous control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a suitable ligand. The general conditions include a temperature range of 50-100°C and the presence of a base like triethylamine.
Addition Reactions: These reactions typically occur with carbonyl compounds under mild conditions, often at room temperature.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide is widely used in the synthesis of fluorinated organic compounds. Its ability to introduce fluorine atoms into molecules makes it a valuable reagent for the development of new materials with unique properties.
Biology and Medicine
In biological and medicinal chemistry, this compound is used to synthesize fluorinated analogs of bioactive molecules. These analogs often exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and selectivity make it a key reagent in the manufacture of high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in subsequent reactions. The presence of the fluorine and trifluoromethyl groups enhances the nucleophilicity and stability of the organozinc compound. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride
- (2-methyl-5-(trifluoromethyl)benzyl)zinc chloride
Uniqueness
Compared to similar compounds, (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide offers unique reactivity due to the presence of the bromide ion, which can influence the reaction kinetics and selectivity. The trifluoromethyl group further enhances its stability and reactivity, making it a preferred choice in certain synthetic applications.
Propriétés
Formule moléculaire |
C8H5BrF4Zn |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-methanidyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4.BrH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
YHPPJUVHEANLPB-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=C(C=CC(=C1)C(F)(F)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)
![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14883647.png)
![Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B14883649.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)

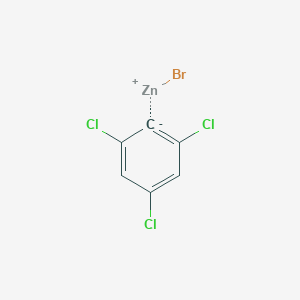

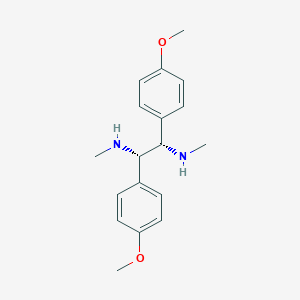
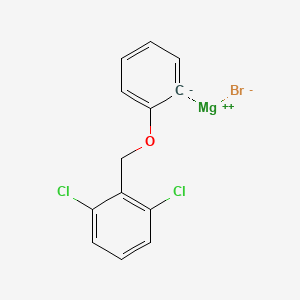
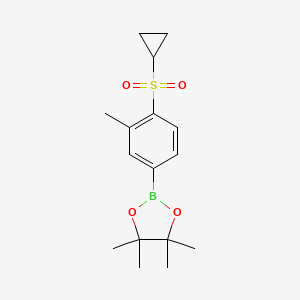
![1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14883695.png)
